2-Octene, 8-methoxy-2,6-dimethyl-
Description
Properties
CAS No. |
55915-70-3 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
8-methoxy-2,6-dimethyloct-2-ene |
InChI |
InChI=1S/C11H22O/c1-10(2)6-5-7-11(3)8-9-12-4/h6,11H,5,7-9H2,1-4H3 |
InChI Key |
QUGQATRJSUHGGA-UHFFFAOYSA-N |
SMILES |
CC(CCC=C(C)C)CCOC |
Canonical SMILES |
CC(CCC=C(C)C)CCOC |
Other CAS No. |
55915-70-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
2-Octene, 2,6-Dimethyl- (CAS 4057-42-5)
- Key Differences : Lacks the methoxy group at the 8th position.
- Physical Properties :
- Reactivity: Likely more reactive in radical-mediated atmospheric processes (e.g., NO₃ radical reactions) due to the absence of electron-withdrawing methoxy groups .
8,8-Dimethoxy-2,6-Dimethyloct-2-ene (CAS 923-69-3)
- Key Differences : Features two methoxy groups at the 8th carbon, forming a dimethyl acetal structure.
- Functional Implications: Increased steric hindrance and polarity compared to the mono-methoxy analogue. Potential use in fragrance industries (synonym: Citronellal dimethyl acetal) .
2-Octanol, 8,8-Diethoxy-2,6-Dimethyl- (CAS 7779-94-4)
- Key Differences : Replaces the methoxy group with diethoxy substituents and introduces a hydroxyl group.
- Physicochemical Data :
Functional and Regulatory Comparisons
Reactivity Insights :
- The methoxy group in 8-methoxy-2,6-dimethyl-2-octene may reduce its reactivity in oxidation reactions compared to non-oxygenated analogues like 2,6-dimethyl-2-octene, which are more prone to lipid peroxidation in food systems .
- Bicyclo[2.2.2]-2-octene derivatives (e.g., from atmospheric studies) exhibit distinct reactivity patterns due to strained cyclic structures, unlike the linear methoxy analogue .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
